molecular formula C7H4OS3 B12794340 5-(2-Thienyl)-3H-1,2-dithiol-3-one CAS No. 89047-48-3

5-(2-Thienyl)-3H-1,2-dithiol-3-one

Cat. No.: B12794340
CAS No.: 89047-48-3
M. Wt: 200.3 g/mol
InChI Key: CCYIDDHTAZJCIY-UHFFFAOYSA-N
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Description

5-(2-Thienyl)-3H-1,2-dithiol-3-one is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure This compound is part of the thiophene family, which is known for its aromatic properties and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienyl)-3H-1,2-dithiol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-thiophenecarboxaldehyde with elemental sulfur and a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the dithiol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienyl)-3H-1,2-dithiol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced thiophene derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

5-(2-Thienyl)-3H-1,2-dithiol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)-3H-1,2-dithiol-3-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2,5-Di(2-thienyl)pyrrole: Another thiophene derivative with applications in organic electronics and materials science.

    5-(2-Thienyl)-dipyrromethane: Used in the synthesis of porphyrins and other macrocyclic compounds.

    Thiophene-2-carboxaldehyde: A precursor for various thiophene derivatives.

Uniqueness

5-(2-Thienyl)-3H-1,2-dithiol-3-one is unique due to its dithiol structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

89047-48-3

Molecular Formula

C7H4OS3

Molecular Weight

200.3 g/mol

IUPAC Name

5-thiophen-2-yldithiol-3-one

InChI

InChI=1S/C7H4OS3/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4H

InChI Key

CCYIDDHTAZJCIY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)SS2

Origin of Product

United States

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